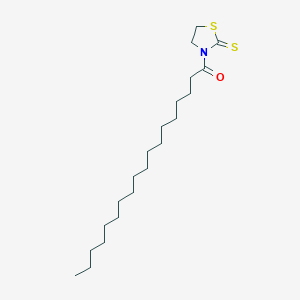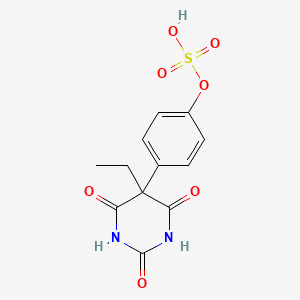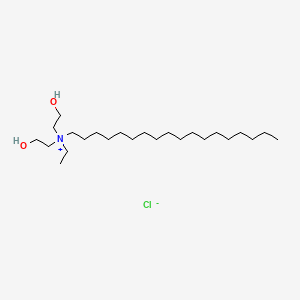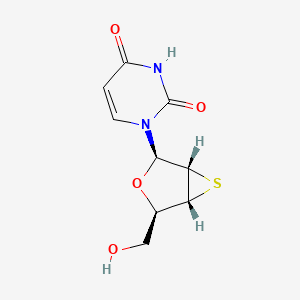
2',3'-Anhydro-2'-thiouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Anhydro-2’-thiouridine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a sulfur atom, and the 2’ and 3’ positions are linked by an anhydro bridge. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Anhydro-2’-thiouridine typically involves the reaction of 2,2’-Anhydro-1-(β-D-arabinofuranosyl)uracil with sodium hydride in dry dimethyl sulfoxide (DMSO) to yield 2’,3’-anhydrouridine. This intermediate can then be treated with sodium ethanethiolate or the sodium salt of benzyl mercaptan in the presence of an excess of the corresponding thiol in dimethylacetamide (DMA) to produce 2’-S-ethyl- or 2’-S-benzyl-2’-thiouridine .
Industrial Production Methods
While specific industrial production methods for 2’,3’-Anhydro-2’-thiouridine are not well-documented, the general principles of nucleoside synthesis and purification can be applied. This typically involves large-scale reactions under controlled conditions, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Anhydro-2’-thiouridine undergoes various chemical reactions, including substitution and reduction. For instance, treatment with sodium ethanethiolate or benzyl mercaptan leads to the formation of 2’-S-ethyl- or 2’-S-benzyl derivatives . Additionally, the compound can undergo isomerization back to the 2,2’-anhydronucleoside under specific conditions .
Common Reagents and Conditions
Sodium Hydride in DMSO: Used for the initial formation of 2’,3’-anhydrouridine.
Sodium Ethanethiolate or Benzyl Mercaptan in DMA: Used for the substitution reactions to form 2’-S-ethyl- or 2’-S-benzyl derivatives.
Triethylamine in Methanol: Used for isomerization reactions.
Major Products Formed
- 2’-S-ethyl-2’-thiouridine
- 2’-S-benzyl-2’-thiouridine
- 3’-S-ethyl-2’-thiouridine
- 3’-S-benzyl-2’-thiouridine
Applications De Recherche Scientifique
2’,3’-Anhydro-2’-thiouridine has several applications in scientific research:
- Chemistry : Used as a synthetic intermediate for the preparation of various nucleoside analogs .
- Biology : Studied for its role in RNA modification and its potential effects on RNA stability and function .
- Medicine : Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism .
- Industry : Utilized in the synthesis of modified nucleotides and oligonucleotides for various biotechnological applications .
Mécanisme D'action
The mechanism of action of 2’,3’-Anhydro-2’-thiouridine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA molecules. The sulfur atom at the 2’ position can participate in various interactions, potentially altering the RNA’s secondary structure and its interactions with proteins and other molecules . Additionally, the anhydro bridge can influence the compound’s reactivity and its ability to undergo further chemical modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thiouridine : A nucleoside where the 2’ hydroxyl group is replaced by a sulfur atom, but without the anhydro bridge .
- 2-Thiothymidine : Similar to 2-thiouridine but with a thymine base instead of uracil .
- 2’,3’-Anhydrouridine : Lacks the sulfur atom at the 2’ position but has the anhydro bridge .
Uniqueness
2’,3’-Anhydro-2’-thiouridine is unique due to the presence of both the sulfur atom at the 2’ position and the anhydro bridge linking the 2’ and 3’ positions. This combination imparts distinct chemical properties, making it a valuable tool for studying nucleic acid chemistry and developing novel therapeutic agents .
Propriétés
Numéro CAS |
63244-59-7 |
|---|---|
Formule moléculaire |
C9H10N2O4S |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
1-[(1S,2R,4R,5R)-4-(hydroxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O4S/c12-3-4-6-7(16-6)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,10,13,14)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
BXHWYDFKLAJAMX-XVFCMESISA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@H](S3)[C@H](O2)CO |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C3C(S3)C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
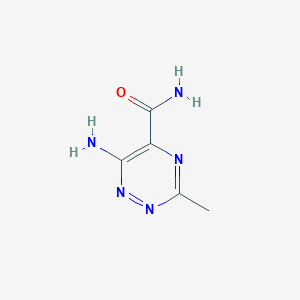

![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)



